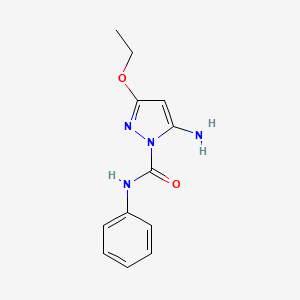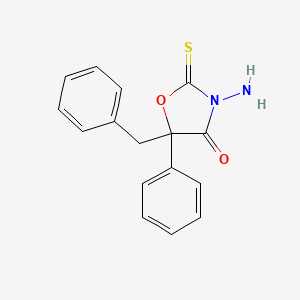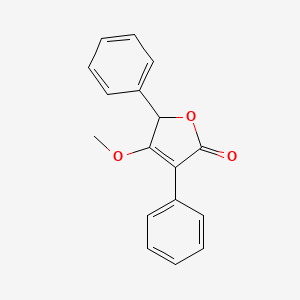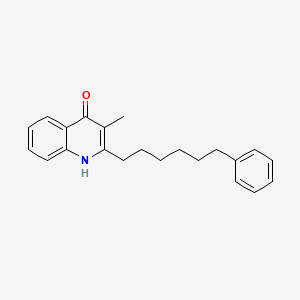![molecular formula C37H57P B15209370 Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine under inert conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Bases such as sodium hydride or potassium tert-butoxide are commonly used to deprotonate the phosphine, making it more nucleophilic.
Major Products
Oxidation: Phosphine oxides.
Substitution: Metal-phosphine complexes, which are crucial intermediates in various catalytic processes.
Aplicaciones Científicas De Investigación
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky and electron-donating nature of the ligand enhances the reactivity of the metal center, facilitating various catalytic processes. The molecular targets include palladium, platinum, and other transition metals commonly used in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
XPhos: Another bulky phosphine ligand used in similar catalytic processes.
BrettPhos: Known for its high reactivity in cross-coupling reactions.
SPhos: Utilized in palladium-catalyzed cross-coupling reactions.
Uniqueness
Dicyclohexyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its combination of steric bulk and strong electron-donating properties, which make it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity .
Propiedades
Fórmula molecular |
C37H57P |
|---|---|
Peso molecular |
532.8 g/mol |
Nombre IUPAC |
dicyclohexyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C37H57P/c1-23(2)30-21-33(24(3)4)36(34(22-30)25(5)6)35-28(9)26(7)27(8)29(10)37(35)38(31-17-13-11-14-18-31)32-19-15-12-16-20-32/h21-25,31-32H,11-20H2,1-10H3 |
Clave InChI |
RAMSEMQGODGTCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C3CCCCC3)C4CCCCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
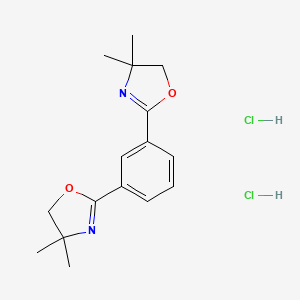
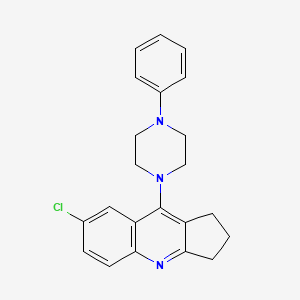


![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)



